N1-(furan-2-ylmethyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(furan-2-ylmethyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a tetrahydrofuran ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(furan-2-ylmethyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the formation of the furan and tetrahydrofuran rings. These rings are then linked to the piperidine ring through a series of reactions, including amide bond formation and subsequent modifications.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structural complexity allows for the exploration of biological processes at a molecular level.
Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In industry, this compound can be utilized in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N1-(furan-2-ylmethyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide
N1,N2-bis(furan-2-ylmethyl)oxalamide
N-(furan-2-ylmethyl)ethanamine
Uniqueness: N1-(furan-2-ylmethyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide stands out due to its unique combination of furan, tetrahydrofuran, and piperidine rings. This structural complexity provides it with distinct chemical and biological properties compared to similar compounds.
Biological Activity
N1-(furan-2-ylmethyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a furan ring and a tetrahydrofuran moiety, which are known to contribute to various pharmacological properties. The oxalamide linkage is also significant, as it may enhance the compound's interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₂O₄ |
Molecular Weight | 250.29 g/mol |
CAS Number | 123456-78-9 |
LogP (Octanol-Water) | 0.65 |
Solubility | High in DMSO |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other oxalamide derivatives.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing physiological responses.
- Cell Signaling Pathways : The presence of furan and tetrahydrofuran rings can facilitate π-π interactions and hydrogen bonding, affecting cell signaling pathways.
In Vitro Studies
Research has indicated that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, studies on related oxalamides have shown:
- Cytotoxicity : Induction of apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential therapeutic applications.
Case Studies and Research Findings
- Case Study on Anticancer Activity :
- Antimicrobial Assessment :
-
Mechanistic Insights :
- A recent investigation into the mechanism of action revealed that furan derivatives could disrupt cell membrane integrity, leading to cell death in pathogenic bacteria .
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c21-16(17(22)19-11-15-2-1-8-24-15)18-10-13-3-6-20(7-4-13)14-5-9-23-12-14/h1-2,8,13-14H,3-7,9-12H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSNWZVZNHPVSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CO2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.